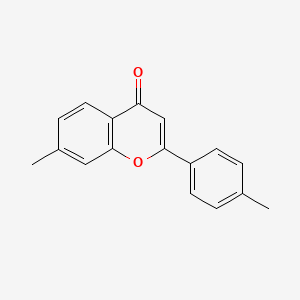![molecular formula C15H17N3O3 B5884353 1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)
1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine
Descripción general
Descripción
1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine, also known as NFP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a piperazine derivative that has a nitrofuran moiety attached to it, which gives it unique pharmacological properties.
Aplicaciones Científicas De Investigación
Carcinogenicity Studies
1-[(5-Nitro-2-furyl)methyl]-4-phenylpiperazine, as a part of the 5-nitrofuran group, has been studied for its carcinogenic potential. Research by Cohen et al. (1975) examined the carcinogenicity of eight 5-nitrofurans with heterocyclic substituents, finding high incidences of tumors in rats. These findings highlight the potential carcinogenic risks associated with compounds in this group, including this compound (Cohen et al., 1975).
Chemical Synthesis and Reactions
Sasaki and Yoshioka (1971) explored the synthesis and reactions of α-Acetylenic Ketones containing the nitrofuran ring. Their work provides insights into the chemical properties and potential applications of this compound in synthetic chemistry (Sasaki & Yoshioka, 1971).
Mass-Spectral Fragmentation Studies
Kato and Hirao (1972) conducted mass-spectral fragmentation studies of compounds including 3-(5-Nitro-2-furyl)-1,2,4-triazoles. Understanding the fragmentation patterns of such compounds can aid in the analysis and identification of this compound in various contexts (Kato & Hirao, 1972).
Antimycobacterial and Anticonvulsant Activities
Research by Küçükgüzel et al. (1999) and (2004) explored the synthesis of various compounds, including those with 5-nitro-2-furyl components, for their antimycobacterial and anticonvulsant activities. This research suggests potential therapeutic applications for compounds related to this compound in treating infections and seizures (Küçükgüzel et al., 1999); (Küçükgüzel et al., 2004).
Cycloaddition Reactions
Shawali et al. (1990) investigated the cycloaddition reactions of N-aryl-2-furohydrazonyl chlorides, providing insights into the reactivity and potential applications of this compound in the synthesis of pyrazoline derivatives (Shawali et al., 1990).
Propiedades
IUPAC Name |
1-[(5-nitrofuran-2-yl)methyl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-18(20)15-7-6-14(21-15)12-16-8-10-17(11-9-16)13-4-2-1-3-5-13/h1-7H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOBFPPQLYXBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198903 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea](/img/structure/B5884272.png)


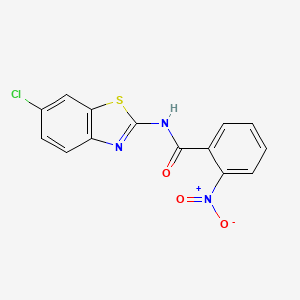
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5884305.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5884307.png)

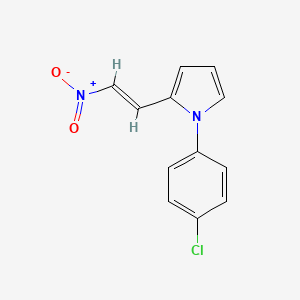
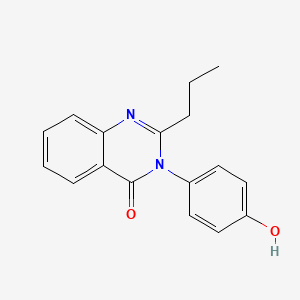
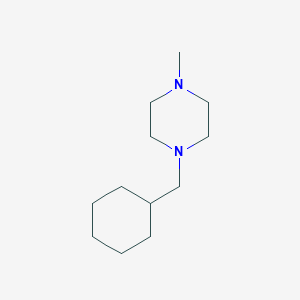
![N-(3-bromophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5884361.png)


